1-Methyl-1H-indol-5-yl dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indol-5-yl dimethylsulfamate is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, known for their wide range of biological activities
Preparation Methods
The synthesis of 1-Methyl-1H-indol-5-yl dimethylsulfamate typically involves the reaction of 1-methylindole with dimethylsulfamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-indol-5-yl dimethylsulfamate undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-1H-indol-5-yl dimethylsulfamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indol-5-yl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
1-Methyl-1H-indol-5-yl dimethylsulfamate can be compared with other indole derivatives such as:
1-Methyl-1H-indol-5-ylmethylamine: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
1-Methyl-1H-indol-3-yl dimethylsulfamate: Another closely related compound with variations in the position of the functional groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(1-methylindol-5-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C11H14N2O3S/c1-12(2)17(14,15)16-10-4-5-11-9(8-10)6-7-13(11)3/h4-8H,1-3H3 |
InChI Key |
SFKPPSXGZHLZQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)OS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.